3-(2-Methoxyphenyl)pyrrole-2,5-dione
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Overview
Description
3-(2-Methoxyphenyl)pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a 2-methoxyphenyl group at the 3-position and two carbonyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)pyrrole-2,5-dione can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine. For instance, the condensation of 2,5-hexanedione with 3-aminobenzonitrile can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Paal–Knorr reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrrole compounds.
Scientific Research Applications
3-(2-Methoxyphenyl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrrole-2,5-dione: Known for its anti-inflammatory and antimicrobial activities.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Exhibits antimalarial and HIV-1 protease inhibitory activities.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Used as a precursor for preparing divinyl-substituted compounds.
Uniqueness
3-(2-Methoxyphenyl)pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-7(9)8-6-10(13)12-11(8)14/h2-6H,1H3,(H,12,13,14) |
InChI Key |
BBIYIZURAAIADB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC2=O |
Origin of Product |
United States |
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